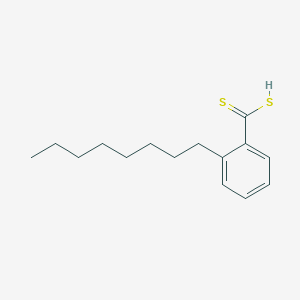
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a methylpent-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation: Benzene reacts with 4-cyclohexyl-3-methylpent-3-en-1-yl chloride in the presence of AlCl3 to form this compound.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent polyalkylation and ensure high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction engineering techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the methylpent-3-en-1-yl chain can be achieved using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-3-penten-1-yl)benzene: Similar structure but lacks the cyclohexyl group.
Cyclohexylbenzene: Contains a cyclohexyl group but lacks the methylpent-3-en-1-yl chain.
(4-Methylpent-3-en-1-yl)benzene: Similar structure but lacks the cyclohexyl group.
Uniqueness
(4-Cyclohexyl-3-methylpent-3-en-1-yl)benzene is unique due to the presence of both a cyclohexyl group and a methylpent-3-en-1-yl chain, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
858658-51-2 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(4-cyclohexyl-3-methylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H26/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3,5-6,9-10,18H,4,7-8,11-14H2,1-2H3 |
InChI Key |
QVXQQARHJRQFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1CCCCC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


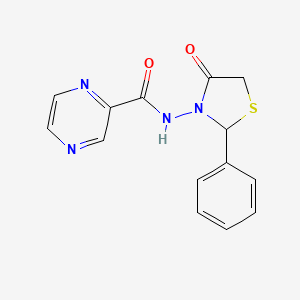

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethenyl]-9H-fluorene](/img/structure/B14188049.png)
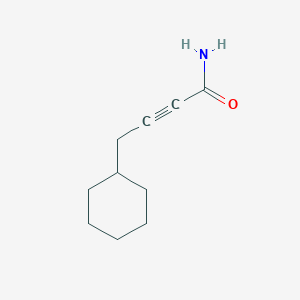
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
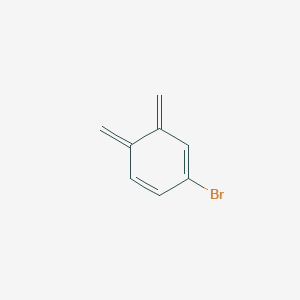

![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)
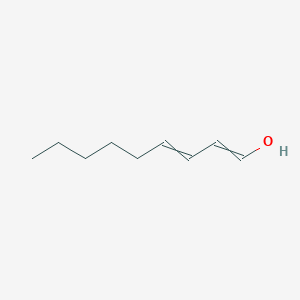
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)
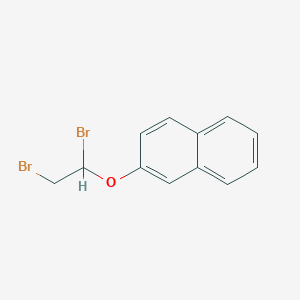
![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)
